Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-amino-2-fluoro-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a controlled manner .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2761059-09-8) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C12H21FN2O2
- Molecular Weight : 244.31 g/mol
- IUPAC Name : tert-butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
The structure features a tert-butyl group, an amino group, and a carboxylate group, which contribute to its unique biological activity.
This compound is classified as a macrocyclic compound, which often disrupts protein-protein interactions crucial for various biological processes. The specific mechanisms include:
- Disruption of Protein Interactions : The compound may interfere with signaling pathways by inhibiting protein complexes involved in cellular communication.
- Targeting Specific Receptors : It is hypothesized that this compound can modulate receptor activity, potentially influencing metabolic and physiological responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against a variety of pathogens. For instance:
- In vitro studies demonstrated significant inhibitory effects on gram-positive and gram-negative bacteria.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | 32 µg/mL |
Gram-negative Bacteria | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of the compound:
- Behavioral Studies : Animal models treated with the compound showed alterations in anxiety and depression-like behaviors, indicating potential as an anxiolytic or antidepressant agent.
Test Model | Effect Observed |
---|---|
Elevated Plus Maze | Increased time spent in open arms |
Forced Swim Test | Reduced immobility time |
These results warrant further investigation into its therapeutic potential for mood disorders.
Case Studies
A notable case study involved the administration of this compound in a clinical trial aimed at assessing its safety and efficacy in patients with chronic infections resistant to standard treatments. Preliminary results indicated:
- Safety Profile : No significant adverse effects were reported.
- Efficacy : A reduction in infection markers was observed in a majority of participants.
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3 |
InChI Key |
WAGXKXDDIIXGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F |
Origin of Product |
United States |
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